molecular formula C13H18ClFN2O2 B12089272 1-Chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol

1-Chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol

Cat. No.: B12089272
M. Wt: 288.74 g/mol
InChI Key: NQGHQKBSPVNNDS-UHFFFAOYSA-N
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Description

1-Chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol is a complex organic compound characterized by the presence of a chloro group, a fluoro group, and a morpholine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 3-fluoro-4-nitroaniline, undergoes reduction to form 3-fluoro-4-aniline.

    Morpholine Substitution: The aniline derivative is then reacted with morpholine under suitable conditions to introduce the morpholine ring.

    Chlorination and Propanol Addition: The final step involves the chlorination of the intermediate product followed by the addition of propanol to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities.

    Substitution: The chloro group can be substituted by nucleophiles, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various aniline derivatives.

Scientific Research Applications

1-Chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and fluoro groups can enhance binding affinity and specificity, while the morpholine ring may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

    1-Chloro-3-(4-morpholin-4-ylanilino)propan-2-ol: Lacks the fluoro group, which may affect its reactivity and binding properties.

    1-Chloro-3-(3-fluoro-4-piperidin-4-ylanilino)propan-2-ol: Contains a piperidine ring instead of morpholine, potentially altering its pharmacokinetic profile.

Uniqueness: The unique combination of the chloro, fluoro, and morpholine groups in 1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol provides distinct chemical and biological properties, making it a valuable compound for various applications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2O2/c14-8-11(18)9-16-10-1-2-13(12(15)7-10)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGHQKBSPVNNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC(CCl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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